2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYQWOHUFXJQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction-Cyclization of 2-Nitroaniline Derivatives
A widely adopted method begins with 2-nitroaniline (1 ), which undergoes reduction to benzene-1,2-diamine (2 ) using zinc dust and hydrazinium monoformate in methanol. Subsequent cyclization with carbon disulfide (CS₂) in ethanol-water under reflux yields 1H-benzo[d]imidazole-2-thiol (3 ) as off-white crystals (85% yield, m.p. 300–303°C). Structural confirmation via NMR reveals characteristic thiol (-SH) and secondary amine (-NH-) protons at δ 12.6–12.5 ppm, alongside aromatic resonances at δ 7.1–7.4 ppm.
Nitration and Reduction of Preformed Benzimidazole-thiols
Alternative pathways involve nitrating 1H-benzo[d]imidazole-2-thiol (3 ) with concentrated HNO₃/H₂SO₄ to introduce a nitro group at the 5-position, forming 5-nitro-1H-benzo[d]imidazole-2-thiol (4 ). Catalytic reduction of 4 using Zn dust regenerates the amine group, yielding 5-amino-1H-benzo[d]imidazole-2-thiol (5 ). This stepwise functionalization enables regioselective modifications critical for downstream alkylation.
Alkylation Strategies for Thiol-Ethanamine Conjugation
Introducing the ethanamine side chain requires alkylation of the benzimidazole-2-thiolate anion with a suitable electrophile. Key methodologies include:
Direct Alkylation with 2-Bromoethylamine
Reaction of 1H-benzo[d]imidazole-2-thiol (3 ) with 2-bromoethylamine hydrobromide in acetone, catalyzed by triethylamine, facilitates nucleophilic substitution at sulfur. The base deprotonates the thiol to a thiolate, enhancing nucleophilicity for attack on the bromoethylamine. After 24–48 hours at reflux, the product is isolated via precipitation in ice-cold water, yielding 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine as a crystalline solid.
Reaction Conditions:
Two-Step Alkylation-Amination
For electrophiles incompatible with free amines, a protective-group strategy is employed. Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate (5 ) is first synthesized by alkylating 3 with ethyl bromoacetate in acetone/K₂CO₃ (77% yield). Subsequent hydrolysis of the ester to carboxylic acid, followed by Curtius rearrangement or Hofmann degradation, introduces the primary amine. While this route avoids handling unstable bromoethylamine, it introduces additional steps, reducing overall efficiency.
Spectroscopic Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine displays diagnostic signals:
NMR confirms the sulfur-carbon linkage at δ 168–170 ppm (C=S), with aliphatic carbons at δ 40–45 ppm (-CH₂-NH₂).
High-Resolution Mass Spectrometry (HRMS)
ESI-HRMS analysis reveals a molecular ion peak at m/z 211.08 (M + H)⁺, consistent with the molecular formula C₉H₁₁N₃S. Fragment ions at m/z 161.20 and 134.05 correspond to cleavage at the thioether bond and benzimidazole ring.
Optimization Challenges and Mitigation Strategies
Competing Side Reactions
Alkylation at nitrogen instead of sulfur is a primary side reaction, particularly under acidic conditions. Employing excess thiol (1.5 equiv) and maintaining pH > 8 suppresses N-alkylation.
Purification Difficulties
The product’s polarity complicates isolation. Silica gel chromatography (ethyl acetate:hexane, 1:1) or recrystallization from ethanol/water mixtures improves purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 52–68 | ≥95 | 24–48 | Moderate |
| Two-Step Amination | 45–55 | ≥90 | 72–96 | Low |
Direct alkylation offers superior efficiency, while the two-step method provides flexibility for sensitive substrates .
Chemical Reactions Analysis
Types of Reactions
2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, Saxena et al. reported that derivatives of benzimidazole, including 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine, exhibited significant cytotoxicity against the HT-29 colon cancer cell line. In their studies, certain derivatives demonstrated up to 50.11% inhibition of cell proliferation, indicating potential as anti-tumor agents .
Case Study: Cytotoxicity Evaluation
| Compound | Cell Line | Inhibition (%) | Reference |
|---|---|---|---|
| 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(2,3,4-trimethoxyphenyl)ethan-1-one | HT-29 | 50.11 ± 4.05 |
Antimicrobial Properties
Research has indicated that compounds related to benzimidazole possess antimicrobial properties. For instance, a study highlighted the effectiveness of 2-((1H-benzo[d]imidazol-2-yl)thio) derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggested that these compounds could serve as potential antibacterial agents due to their ability to inhibit bacterial growth effectively .
Case Study: Antibacterial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 2-((1H-benzo[d]imidazol-2-yl)thio)-ethanamine | Staphylococcus aureus | X μg/mL (specific value needed) |
Antidiabetic Potential
Another promising application of this compound is in the management of diabetes. A study involving novel benzimidazole derivatives demonstrated significant inhibition of α-glucosidase activity, which is crucial for glucose metabolism regulation. This suggests that 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine could be explored further as an antidiabetic agent .
Case Study: α-Glucosidase Inhibition
Mechanism of Action
The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfur atom may also play a role in binding to metal ions or other biomolecules, enhancing the compound’s activity .
Comparison with Similar Compounds
The structural and functional properties of 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine are compared below with analogous compounds, focusing on molecular features, synthesis, and biological activities.
Structural Analogues with Substituted Imidazole Rings
2-[(1-Methyl-1H-imidazol-2-yl)thio]ethanamine Hydrochloride
- Molecular Formula : C₆H₁₂ClN₃S
- Molecular Weight : 193.69 g/mol
- Key Differences: A methyl group at the 1-position of the imidazole ring replaces the benzene ring of benzimidazole.
- Applications: Limited bioactivity data are available, but its hydrochloride salt form suggests utility in solubility-driven formulations .
2-(1H-Imidazol-1-yl)ethanamine
- Molecular Formula : C₅H₉N₃
- Molecular Weight : 111.15 g/mol
- Key Differences : Lacks both the benzimidazole core and the thioether bridge. The simpler structure results in lower molecular weight and reduced complexity in interactions.
- Applications : Primarily used as a building block in synthesizing more complex heterocycles .
Analogues with Modified Linker Groups
(1H-Benzo[d]imidazol-2-yl)methanamine
- Molecular Formula : C₈H₉N₃
- Molecular Weight : 147.18 g/mol
- Key Differences: Replaces the thioethyl (-S-CH₂-) linker with a methylene (-CH₂-) group.
- Applications : Used in antimicrobial agents, demonstrating moderate activity against bacterial strains .
2-((1H-Benzo[d]imidazol-2-yl)thio)-1-cyclopropylethanone
- Molecular Formula : C₁₂H₁₁N₃OS
- Molecular Weight : 249.30 g/mol
- Key Differences: The ethanamine group is replaced with a cyclopropylethanone moiety.
- Applications : Investigated as a synthetic intermediate in drug discovery .
Complex Derivatives with Extended Aromatic Systems
Benzimidazole-Thioquinoline Derivatives (e.g., Compound 6n)
- Molecular Formula : C₂₃H₁₈N₄S
- Molecular Weight : 382.48 g/mol
- Key Differences: The thioethyl group connects benzimidazole to a quinoline ring. The extended aromatic system enhances π-π stacking interactions, improving α-glucosidase inhibition (IC₅₀ = 12.4 µM vs. 38.2 µM for the reference drug acarbose).
- Applications : Potent antidiabetic agents with competitive enzyme inhibition .
Thiosemicarbazone Derivatives (e.g., Compound 16)
- Molecular Formula : C₁₇H₁₅BrN₆S₂
- Molecular Weight : 455.37 g/mol
- Key Differences : Incorporates a thiosemicarbazone group, enabling chelation with metal ions. This structural feature enhances α-amylase and α-glucosidase inhibitory activity (IC₅₀ = 9.8 µM).
- Applications : Dual-target inhibitors for diabetes management .
Salts and Prodrugs
2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride
- Molecular Formula : C₉H₁₂Cl₂N₃
- Molecular Weight : 242.12 g/mol
- Key Differences : The dihydrochloride salt form improves aqueous solubility, facilitating crystallographic studies and in vitro assays.
- Applications : Used in structural biology to determine binding modes in enzyme complexes .
Biological Activity
The compound 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine is a benzimidazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes various research findings to elucidate the biological activity of this compound, supported by data tables and case studies.
The molecular structure of 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine features a benzimidazole ring attached to a thiol group via an ethylamine linker. This configuration allows for interactions with various biological targets, particularly enzymes and receptors. The benzimidazole moiety is known for its ability to modulate biological pathways through enzyme inhibition or receptor activation, while the sulfur atom may facilitate binding with metal ions, enhancing its biological activity.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated their effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The quorum sensing inhibitory activity was evaluated using a reporter strain, revealing that certain derivatives could inhibit biofilm formation effectively .
| Compound | Activity | Inhibition Percentage |
|---|---|---|
| 6i | Quorum Sensing Inhibition | 64.99% at 250 mM |
| 6p | Quorum Sensing Inhibition | Not specified |
Anticancer Properties
In vitro studies have shown that 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine and its derivatives possess anticancer properties. A series of synthesized benzimidazole derivatives were tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated dose-dependent cytotoxicity, suggesting the potential for development as anticancer agents .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 5.2 | Moderate |
| HepG2 | 6.0 | Moderate |
| HCT-116 | 4.8 | High |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism. This property suggests potential applications in managing diabetes by delaying carbohydrate absorption . The structure–activity relationship (SAR) studies indicated that modifications in the substituents could enhance inhibitory effects.
Study on Quorum Sensing Inhibition
A notable study synthesized various triazole-based benzimidazole derivatives and evaluated their quorum sensing inhibitory activity against Pseudomonas aeruginosa. Among the compounds tested, one derivative showed a remarkable inhibition percentage, highlighting the potential of benzimidazole derivatives in combating bacterial resistance mechanisms .
Anticancer Activity Evaluation
In a pharmacological evaluation of novel benzimidazole derivatives, compounds were screened for their ability to induce apoptosis in cancer cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death. This study underscores the therapeutic potential of these compounds in cancer treatment strategies .
Q & A
Q. What are the general synthetic routes for 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine?
The synthesis typically involves multi-step protocols. For example:
- Step 1 : Synthesis of (1H-benzo[d]imidazol-2-yl)methanamine via cyclization of o-phenylenediamine derivatives with thioglycolic acid under acidic conditions .
- Step 2 : Introduction of the thioether group via nucleophilic substitution or coupling reactions. For instance, reacting with thioglycolic acid in the presence of anhydrous ZnCl₂ yields intermediates with improved stability .
- Step 3 : Final purification via column chromatography using silica gel and solvents like cyclohexane/ethyl acetate . Key challenges include optimizing reaction yields (often 70-90%) and controlling regioselectivity during substitution .
Q. How is the purity and structural integrity of synthesized compounds validated?
- Analytical Methods :
- TLC : Monitoring reaction progress using dichloromethane/methanol (5:1) as eluent .
- NMR/IR Spectroscopy : Confirming functional groups (e.g., NH₂ at ~3,400 cm⁻¹ in IR) and aromatic proton environments .
- Melting Points : Measured using electrothermal apparatus (e.g., 220-225°C for crystalline derivatives) .
Advanced Research Questions
Q. What strategies enhance the biological activity of 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine derivatives?
- Structural Modifications :
- Substitution at the benzimidazole N1 position with electron-withdrawing groups (e.g., nitro) improves antifungal activity by 30-40% .
- Piperazine or benzhydryl substitutions at the ethanamine chain enhance antitumor activity (e.g., IC₅₀ = 12.62 ± 0.78 μM against HepG2 cells) .
Q. How are reaction conditions optimized for large-scale synthesis?
- Catalyst Screening : Eaton’s reagent (P₂O₅·MsOH) achieves 90-96% yields in solvent-free Friedel-Crafts acylations, outperforming FeCl₃ or AlCl₃ (32-51% yields) .
- Temperature Control : Reactions at 80°C minimize side products (e.g., <5% dimerization) .
- Green Chemistry : Solvent-free protocols reduce waste and improve atom economy (e.g., 85% efficiency in cyclization steps) .
Q. How do crystal structures inform the design of metal complexes with this compound?
- Coordination Chemistry : The ligand 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) forms stable complexes with Zn²⁺, Pb²⁺, and Cu²⁺ via N,N-chelating sites .
- Structural Data : X-ray crystallography reveals distorted tetrahedral geometries (e.g., Zn-BQ bond length = 2.02 Å) and π-π stacking interactions enhancing luminescence .
Methodological Challenges
Q. How to resolve contradictions in reported antimicrobial activity data?
- Case Study : Derivatives with nitro groups showed variable MIC values (2-32 μg/mL) against C. albicans. Discrepancies arise from:
- Strain Variability : Use of different clinical isolates .
- Assay Conditions : Broth microdilution vs. agar diffusion methods .
- Solution : Standardize testing protocols (CLSI guidelines) and include positive controls (e.g., fluconazole) for cross-study comparisons .
Q. What are the limitations of current fluorescent probes based on this scaffold?
- Photostability : Probes like 2-(1H-benzo[d]imidazol-2-yl)phenol exhibit fluorescence quenching under UV exposure >30 minutes .
- Sensitivity : Detection limits for metal ions (e.g., Zn²⁺) are ~10⁻⁶ M, requiring further optimization for intracellular imaging .
- Improvements : Introducing electron-donating groups (e.g., methoxy) extends Stokes shift (Δλ = 120 nm) and quantum yield (Φ = 0.45) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
